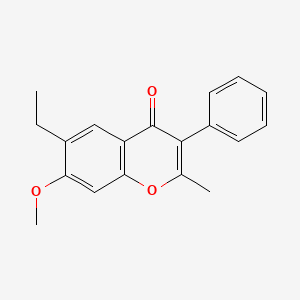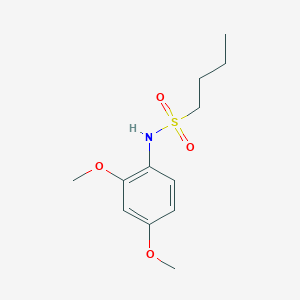
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Übersicht
Beschreibung
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one, also known as EMPP, is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the chromone family and is synthesized through various methods. EMPP has shown promising results in various scientific studies, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Cytotoxic Properties
6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one and related compounds have been studied for their potential anti-inflammatory and cytotoxic activities. For instance, derivatives of 4H-chromen-4-one isolated from the Xylaria sp. SWUF09-62 fungus showed significant anti-inflammatory properties by reducing nitric oxide production in cells and exhibited cytotoxicity against certain cell lines, suggesting potential for chemoprevention and chemotherapy (Patjana et al., 2019).
Antibacterial Effects
Compounds similar to 6-ethyl-7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one have shown promising antibacterial effects. For example, a study synthesized various derivatives of 4-hydroxy-chromen-2-one and reported significant bacteriostatic and bactericidal activities against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Potential in Treating Neurological Disorders
The novel flavonoid isolated from the bark of Millettia ovalifolia displayed significant inhibition of carbonic anhydrase-II. This suggests its potential application in treating disorders such as cystic fibrosis, glaucoma, epilepsy, leukemia, and other neurological conditions (Rahman et al., 2015).
Antioxidative Properties
A highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia demonstrated significant antioxidative activities and pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties. This indicates its potential as an antioxidative agent with safer anti-inflammatory effects compared to standard NSAIDs (Makkar & Chakraborty, 2018).
Eigenschaften
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-4-13-10-15-17(11-16(13)21-3)22-12(2)18(19(15)20)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMFDOOWGCLDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)

![N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(2-methylphenyl)-1,2-ethanediamine](/img/structure/B5398361.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5398369.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398375.png)
![5-[1-(3-ethoxypropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5398383.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylisoxazole-3-carboxamide](/img/structure/B5398390.png)
![3-[(3-bromobenzyl)oxy]benzamide](/img/structure/B5398394.png)
![N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5398409.png)
![2-(3-methyl-4-{[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5398412.png)
![4,4,4-trifluoro-3-[(1-methyl-1H-benzimidazol-2-yl)amino]-1-(2-thienyl)-2-buten-1-one dihydrochloride](/img/structure/B5398417.png)
